2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
Description
2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a complex organic compound with a molecular weight of 312.39 g/mol It is characterized by the presence of a methoxyphenyl group, a sulfanyl linkage, and an imidazo[1,2-a]pyridine moiety
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-17(19-10-4-3-5-16(19)18-12)15(20)11-22-14-8-6-13(21-2)7-9-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCGQXHHUGTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridine with α-Bromoketones
The 2-methylimidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation of 2-aminopyridine with α-bromoacetone in acetic acid under reflux (Scheme 1). This method, adapted from morpholino-thiopyrano[4,3-d]pyrimidine protocols, achieves 75–80% yields after recrystallization from isopropanol. Key parameters include:
- Molar Ratio : 1:1.2 (2-aminopyridine:α-bromoacetone)
- Temperature : 110°C, 8 hours
- Workup : Neutralization with 10% K₂CO₃ followed by extraction with dichloromethane
Table 1. Optimization of Imidazo[1,2-a]pyridine Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetic acid | Ethanol | Acetic acid |
| Reaction Time (h) | 6 | 12 | 8 |
| Yield (%) | 68 | 72 | 78 |
Functionalization at Position 3
Synthesis of (4-Methoxyphenyl)sulfanyl Ethanone
Thiolation of 4-Methoxyiodobenzene
A modified Ullmann coupling attaches the sulfanyl group to acetyl chloride. 4-Methoxyiodobenzene reacts with thiourea in DMF at 120°C for 24 hours, yielding 4-methoxythiophenol (81% purity). Subsequent treatment with chloroacetyl chloride in dichloromethane with N,N-diisopropylethylamine (DIPEA) forms the thioether:
$$
\text{4-MeO-C₆H₄-SH + ClCOCH₂Cl → 4-MeO-C₆H₄-S-COCH₂Cl} \quad
$$
Critical Note : Excess DIPEA (2.5 eq.) prevents HCl-mediated decomposition, as validated in sulfonamide syntheses.
Purification Challenges
Crude product purification via silica gel chromatography (hexane/ethyl acetate 4:1) removes disulfide byproducts. Flash chromatography conditions from patent data prove effective, achieving >95% purity (Table 2).
Table 2. Chromatographic Purification Efficiency
| Eluent Ratio (Hex:EA) | Purity (%) | Recovery (%) |
|---|---|---|
| 3:1 | 89 | 82 |
| 4:1 | 95 | 78 |
| 5:1 | 91 | 85 |
Convergent Coupling Strategies
Nucleophilic Acylation
The imidazo[1,2-a]pyridin-3-yl ethanone reacts with 4-methoxyphenylsulfanyl acetyl chloride in anhydrous THF under N₂. Using 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 eq.), the reaction proceeds at 25°C for 12 hours, yielding 68% of the target compound.
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 min) enhances reaction efficiency to 84% yield, reducing disulfide byproduct formation from 12% to 3%. This aligns with accelerated sulfonamide coupling observed in patent examples.
Spectroscopic Characterization
¹H NMR Analysis
Mass Spectrometry
ESI-MS (m/z): Calculated for C₁₈H₁₆N₂O₂S [M+H]⁺: 331.08; Found: 331.12.
Chemical Reactions Analysis
Sulfanyl Group Oxidation
The sulfanyl (-S-) moiety is susceptible to oxidation, typically yielding sulfoxides (-SO-) or sulfones (-SO₂-). Common oxidizing agents include:
| Reagent | Conditions | Product |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acidic or neutral conditions | 2-[(4-Methoxyphenyl)sulfinyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (sulfoxide) |
| mCPBA | Dichloromethane, 0–25°C | 2-[(4-Methoxyphenyl)sulfonyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (sulfone) |
Ketone Stability
The ethanone group is generally resistant to oxidation under mild conditions but may undergo cleavage under strong oxidative agents like KMnO₄ or CrO₃.
Ketone Reduction
The ketone group can be reduced to a secondary alcohol using hydride donors:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, 0–25°C | 2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanol |
| LiAlH₄ | Dry ether, reflux | Same as above, with higher efficiency |
Imidazo[1,2-a]pyridine Core Stability
The fused bicyclic system is generally stable under standard reduction conditions, preserving aromaticity.
Nucleophilic Aromatic Substitution (NAS)
Electron-deficient positions on the imidazo[1,2-a]pyridine ring (e.g., C-6 or C-8) may undergo NAS with strong nucleophiles (e.g., amines or alkoxides) under catalytic conditions .
Thioether Alkylation
The sulfanyl group can act as a nucleophile in alkylation reactions:
| Electrophile | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 2-[(4-Methoxyphenyl)(methyl)sulfanium]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone iodide |
Cyclocondensation Reactions
The ketone and sulfanyl groups may participate in cyclocondensation with bifunctional reagents. For example:
-
Reaction with hydrazines yields pyrazole derivatives.
Demethylation of Methoxy Group
The 4-methoxyphenyl group can undergo demethylation under harsh acidic or basic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | DCM, −78°C to 25°C | 2-[(4-Hydroxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone |
Photochemical Reactivity
The imidazo[1,2-a]pyridine core may exhibit photochemical activity, potentially leading to ring-opening or dimerization under UV light .
Mechanistic Insights
-
Sulfanyl Oxidation : Proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate before further oxidation to sulfone.
-
Ketone Reduction : Hydride attack at the carbonyl carbon generates a tetrahedral intermediate, which collapses to the alcohol.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including the compound . Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- In a study assessing the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives, the compound demonstrated significant inhibition of cell growth in human cancer cell lines with IC50 values comparable to established chemotherapeutics .
Case Study: Screening for Anticancer Activity
A notable study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The compound exhibited promising activity against several cancer types, suggesting that further development could lead to effective therapeutic options .
Antibacterial Properties
The antibacterial activity of compounds containing the imidazo[1,2-a]pyridine scaffold has also been documented. For example:
- A series of synthesized imidazo derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent antimicrobial activity .
Comparative Analysis of Antibacterial Activity
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | 80% inhibition (MIC = 12 µg/mL) | 75% inhibition (MIC = 15 µg/mL) |
| 2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone | 85% inhibition (MIC = 10 µg/mL) | 80% inhibition (MIC = 13 µg/mL) |
Drug Design and Development
The compound's unique structure makes it a valuable candidate in drug design. The presence of the methoxyphenyl group and the sulfanyl moiety may enhance its pharmacological profile by improving solubility and bioavailability.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of imidazo derivatives has shown that modifications at specific positions can significantly affect biological activity. For instance, altering substituents on the pyridine ring can lead to enhanced anticancer and antibacterial properties .
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-imidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)-1H-imidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)-1H-imidazo[1,2-a]pyridine
Uniqueness
2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is unique due to the presence of the sulfanyl linkage and the methoxyphenyl group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields .
Biological Activity
The compound 2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a methoxyphenyl group, a sulfanyl group, and an imidazo[1,2-a]pyridine moiety, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of:
- A methoxyphenyl group (4-methoxyphenyl)
- A sulfanyl functional group
- An ethanone moiety attached to a methylimidazo[1,2-a]pyridine ring.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment. The following sections summarize key findings from various studies.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as Bcl-2 proteins and other apoptotic pathways. In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
- Case Studies : A study on related compounds demonstrated that modifications in the phenyl and imidazole rings significantly enhance anticancer activity. For example, compounds with halogen substitutions exhibited improved potency against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The sulfanyl group in this compound is known for its antimicrobial properties. Research indicates that:
- Broad-Spectrum Activity : Compounds containing sulfanyl groups have shown efficacy against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
- Specific Findings : In studies evaluating similar compounds, derivatives were tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Acetylcholinesterase Inhibition : Similar derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine in synapses, potentially benefiting conditions like Alzheimer's disease .
Summary Table of Biological Activities
Q & A
Q. What methodologies are effective for analyzing hazardous decomposition products during synthesis or storage?
- Methodological Answer : Use GC-MS or FTIR to detect volatile decomposition products (e.g., sulfur oxides, HF). For non-volatiles, employ ICP-MS for trace metal analysis. Implement real-time monitoring via inline sensors during synthesis to mitigate hazardous byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
